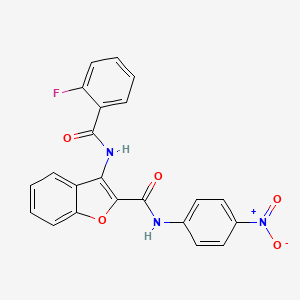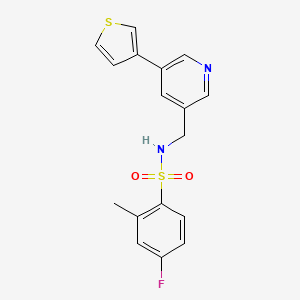
3-(Benzyloxy)-n-propyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Isocyanates can be synthesized from a variety of methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis
The molecular structure of isocyanates typically consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom . The molecular weight and structure of a specific isocyanate can vary depending on its substituents .Chemical Reactions Analysis
Isocyanates are known to react with a variety of small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
3-(Benzyloxy)-n-propyl isocyanate has been utilized in the synthesis of side chain functionalized polyisocyanates, such as poly-(this compound) (PIET), to form miscible blends with hydrogen-bonding donor random coil polymers. This process is significant in enhancing the material properties like glass transition temperatures and optical activity properties. The functionalized polyisocyanates demonstrate hydrogen bonding and have been shown to form stiff helical macromolecules, vital for various industrial and material science applications (Khatri et al., 1995).
Analytical Chemistry and Kinetic Studies
This compound has also played a role in the analytical chemistry domain, particularly in the study of the kinetics of isocyanate derivatization reactions. A chip-based on-line nanospray MS method was employed to monitor the derivatization reactions of propyl isocyanate with other compounds, revealing faster kinetics in micrometer-sized channels compared to macroscale batch conditions (Brivio et al., 2005).
Dendritic Architecture and Monomer Synthesis
Research in the area of dendritic architecture has also incorporated this compound. The synthesis of a novel series of 1 → 3 C-branched, isocyanate-based monomers for rapid construction of dendritic structures was reported, with this compound playing a crucial role in the formation of these complex molecular structures (Newkome et al., 1998).
Pharmaceutical Relevance
In pharmaceutical research, a C(sp3)–H isocyanation protocol using this compound has been developed, enabling the high-throughput synthesis of pharmaceutically relevant benzylic ureas. This method shows high site selectivity and good functional group tolerance, highlighting its potential in drug discovery and medicinal chemistry (Suh et al., 2021).
Surface Modification and Material Science
Additionally, this compound has been utilized in the preparation of self-assembled monolayers on surfaces, such as in the modification of micro-channels in μ-TAS systems and for immobilizing proteins or peptides. Its application in increasing the hydrophobicity of surfaces has been demonstrated, offering potential for broader applications in material science and engineering (Xie et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future of isocyanate research is likely to focus on the development of bio-based isocyanates due to environmental concerns about fossil-based isocyanates . This includes the exploration of new synthesis methods and the development of green polyurethanes with properties and performance comparable to fossil-based ones .
Eigenschaften
IUPAC Name |
3-isocyanatopropoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-12-7-4-8-14-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXNJYHPWNPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

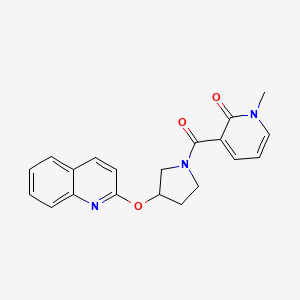
![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)
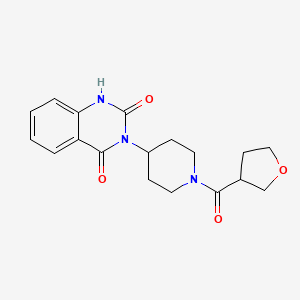
![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2902145.png)
![Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2902147.png)
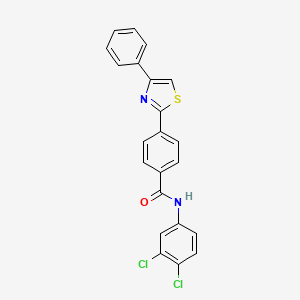

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2902151.png)
![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2902153.png)
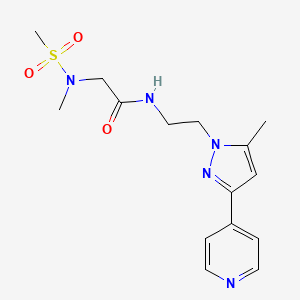

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2902157.png)
